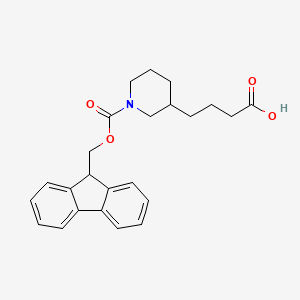

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid

Description

4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid is a synthetic organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine moiety linked to a butanoic acid chain. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal via mild base treatment (e.g., piperidine) . The piperidine ring, a six-membered saturated heterocycle, is substituted at the 3-position, while the butanoic acid tail enhances solubility in polar solvents and facilitates conjugation to other molecules. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and combinatorial chemistry for constructing peptidomimetics or small-molecule libraries .

Properties

IUPAC Name |

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)13-5-7-17-8-6-14-25(15-17)24(28)29-16-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-4,9-12,17,22H,5-8,13-16H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDAXORFQBOKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661504 | |

| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-26-3 | |

| Record name | 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-piperidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid, also known by its CAS number 886366-26-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 393.48 g/mol. It features a piperidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 886366-26-3 |

| Molecular Formula | C24H27NO4 |

| Molecular Weight | 393.48 g/mol |

| Purity | ≥97% (HPLC) |

| Melting Point | 177°C |

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving protein arginine methyltransferases (PRMTs). These enzymes are critical for cellular processes such as gene expression and signal transduction.

Case Studies and Experimental Findings

- Inhibition of PRMT Activity : In vitro studies have shown that related compounds can inhibit PRMT5, which plays a role in cancer cell proliferation. For example, structure–activity relationship (SAR) studies revealed that modifications to the piperidine ring can enhance inhibitory potency against PRMTs, suggesting a promising avenue for cancer therapeutics .

- Antiproliferative Effects : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Neuroprotective Properties : Another aspect of research has focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. The presence of the fluorenylmethoxycarbonyl group is believed to facilitate blood-brain barrier penetration, enhancing its therapeutic efficacy .

Safety and Toxicology

The safety profile of this compound is still under investigation. Preliminary hazard statements indicate potential risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to fully understand its safety profile.

Scientific Research Applications

Peptide Synthesis

The Fmoc group allows for the selective protection of amine groups during peptide synthesis. This compound can be utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed under mild acidic conditions, facilitating the assembly of peptides.

Medicinal Chemistry

Research has shown that derivatives of this compound exhibit promising biological activity. For instance:

- Antimicrobial Activity : Some studies have indicated that similar compounds possess significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .

Drug Development

The structural features of 4-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)butanoic acid make it a candidate for further modifications aimed at enhancing pharmacological profiles. The ability to modify the piperidine and butanoic acid functionalities allows for the development of new therapeutic agents targeting specific diseases.

Case Studies

Several studies have explored the efficacy of piperidine-based compounds similar to this compound:

Case Study 1: Antimicrobial Properties

A study published in RSC Advances demonstrated that certain piperidine derivatives exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups was found to enhance activity, indicating that modifications to similar compounds could yield effective antimicrobial agents .

Case Study 2: Peptide Therapeutics

In another research article, Fmoc-protected amino acids were shown to be crucial in synthesizing peptide-based therapeutics. The ability to easily remove the Fmoc group under mild conditions facilitates the formation of complex peptide structures necessary for drug development .

Comparison with Similar Compounds

(a) Positional Isomers and Chain Length Variations

- 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)butanoic acid Differs in the substitution position on the piperidine ring (4-yl vs. 3-yl). Altered steric and electronic properties may influence binding interactions in peptide synthesis .

- 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic acid (CAS 154938-68-8) Shorter carbon chain (propanoic acid vs. butanoic acid). Molecular Weight: 379.46 g/mol; Boiling Point: 582.9±23.0 °C; Density: 1.2±0.1 g/cm³ .

(b) Functional Group Substitutions

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS 401916-49-2) Incorporates a tert-butylphenyl group and an additional amino group.

- 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid Features two fluorine atoms on the propanoic acid chain, increasing electronegativity and metabolic stability .

Heterocyclic Ring Replacements

- 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyridin-3-yl)butanoic acid (CAS 886366-26-3) Replaces piperidine with pyridine (aromatic vs. saturated ring).

Preparation Methods

Resin Preparation and Swelling

- The resin, such as TentaGel S Ram resin or Rink Amide MBHA resin (0.25 mmol/g to 0.57 mmol/g loading), is swollen in an appropriate solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) before synthesis begins.

- Swelling typically occurs over 30-40 minutes to ensure optimal resin accessibility.

Coupling Reaction

- Fmoc-protected amino acid derivatives are dissolved in a mixture of solvents (NMP/DMF/dichloromethane (DCM) in 1:1:1 ratio) to a concentration of approximately 0.2 M.

- Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-methylene)]methanaminium hexafluorophosphate) are used at 0.5 M concentration.

- A base, typically diisopropylethylamine (DIPEA) at 2.0 M, is added to facilitate coupling.

- The reaction is performed under microwave heating at 75°C for 5 minutes with nitrogen bubbling to enhance reaction kinetics.

- After coupling, the resin is washed multiple times with NMP to remove excess reagents.

Deprotection of Fmoc Group

- The Fmoc group is removed by treatment with 20% piperidine in DMF.

- The deprotection involves two steps: first, microwave heating at 40°C for 30 seconds, followed by a second treatment at 75°C for 3 minutes.

- The resin is then thoroughly washed with DMF to remove the liberated Fmoc group and by-products.

Side Chain Acylation and Orthogonal Protection

- Orthogonal protecting groups such as ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methyl-butyl) are used on lysine or other amino acid side chains to allow selective deprotection.

- The orthogonal group is cleaved using hydrazine hydrate (2-4%) in NMP for 2 × 15 minutes.

- The free side chain amine is then acylated with Fmoc-Glu-OtBu or other spacer amino acids, followed by further deprotection and acylation steps as needed.

- Alternatively, pre-made building blocks like Fmoc-Lys(hexadecanoyl-gamma-Glu)-OH can be incorporated directly.

Cleavage and Purification

Cleavage from Resin

- After completion of the synthesis, the resin is washed with ethanol and diethyl ether and dried.

- The peptide is cleaved from the resin using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours at room temperature.

- TFA is removed under reduced pressure, and the crude peptide is precipitated with diethyl ether and dried.

Purification by Preparative HPLC

- The crude product is purified by reverse-phase preparative HPLC using a C-18 column.

- A gradient elution is performed using buffer A (0.1% TFA in water) and buffer B (0.1% TFA in 90% acetonitrile).

- Fractions are analyzed by analytical HPLC and mass spectrometry to confirm purity (>90%) and identity.

- Pure fractions are pooled and lyophilized to yield the final product.

Alternative Solution-Phase Synthesis and Coupling

In addition to SPPS, solution-phase synthesis can be employed for the preparation of this compound or its intermediates:

- Fmoc protection of the amino group on piperidin-3-yl butanoic acid derivatives can be achieved by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or DIPEA in an organic solvent like dioxane or DMF.

- The reaction is typically carried out at 0°C to room temperature, followed by workup and purification by crystallization or chromatography.

- This method is less common for this compound due to the advantages of SPPS in peptide-related syntheses but remains a viable alternative for small-scale preparations or intermediates.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Resin Swelling | TentaGel S Ram or Rink Amide MBHA resin in NMP or DMF | 30-40 min swelling for resin activation |

| Coupling | Fmoc-amino acid (0.2 M), HATU or COMU (0.5 M), DIPEA (2.0 M) | Microwave heating at 75°C for 5 min with nitrogen bubbling |

| Fmoc Deprotection | 20% Piperidine in DMF | Two-step microwave heating: 40°C (30 sec), 75°C (3 min) |

| Side Chain Protection/Acylation | Orthogonal protecting groups (ivDde), hydrazine hydrate (2-4%) | Selective side chain deprotection and acylation |

| Cleavage from Resin | TFA/TIS/water (95/2.5/2.5), 2 h at room temperature | Followed by ether precipitation and drying |

| Purification | Preparative reverse-phase HPLC (C-18 column) | Gradient of 0.1% TFA in water/acetonitrile, purity >90% |

Research Findings and Optimization Notes

- Microwave-assisted SPPS significantly reduces reaction times and improves coupling efficiency for Fmoc-protected amino acids, including the piperidine derivative .

- Use of orthogonal protecting groups allows for selective functionalization of side chains, enabling complex peptide architectures.

- Coupling reagents such as HATU and COMU provide high yields and minimize racemization.

- Purification by preparative HPLC ensures high purity essential for pharmaceutical and research applications.

- The described methods have been validated in multiple studies and are standard in peptide synthesis laboratories worldwide.

Q & A

Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound, and how does it influence peptide synthesis protocols?

The Fmoc group serves as a temporary protecting group for the amino group during solid-phase peptide synthesis. Its strategic placement allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide chain elongation. This orthogonal protection strategy minimizes side reactions and simplifies purification .

Q. What are the recommended handling and storage conditions to ensure compound stability?

Store the compound in a tightly sealed container at 2–8°C in a dry, well-ventilated area. Avoid exposure to heat (>40°C), direct sunlight, and incompatible materials such as strong acids, bases, or oxidizing agents. Stability is maintained under inert atmospheres (e.g., nitrogen) .

Q. How is this compound typically purified after synthesis, and what analytical methods validate its purity?

Purification often involves reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water. Purity is validated via HPLC (≥95% purity threshold) and structural confirmation by H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in automated peptide synthesizers?

Coupling efficiency depends on reaction time, temperature, and reagent selection. Use activating agents like HBTU/HOBt with DIPEA in DMF, and monitor progress via real-time HPLC. Microwave-assisted synthesis (50–60°C, 10–15 minutes) can enhance yields by 20–30% compared to traditional methods .

Q. What strategies address contradictions in reported reactivity profiles of Fmoc-protected piperidine derivatives?

Discrepancies in reactivity (e.g., unexpected deprotection rates) may arise from solvent polarity or trace impurities. Perform kinetic studies under controlled conditions (e.g., varying pH, temperature) and characterize intermediates using tandem MS/MS or F NMR for halogenated analogs. Cross-validate findings with computational models (DFT) .

Q. How does structural modification of the piperidine ring impact biological activity in drug discovery applications?

Substitutions at the piperidine 3-position (e.g., fluorophenyl or tert-butyl groups) alter steric and electronic properties, affecting target binding. For example, 3,5-difluorophenyl analogs show enhanced protease inhibition (IC < 50 nM) due to improved hydrophobic interactions .

Comparative Analysis of Structural Analogs

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., stability in SDS vs. decomposition in synthesis), conduct accelerated stability studies (40–60°C, 75% RH) and track degradation products via LC-MS .

- Ecological Safety : While ecological toxicity data are limited, follow ALARA (As Low As Reasonably Achievable) principles for disposal. Incinerate waste at >800°C with scrubbers to neutralize acidic fumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.